Brepocitinib

Content Navigation

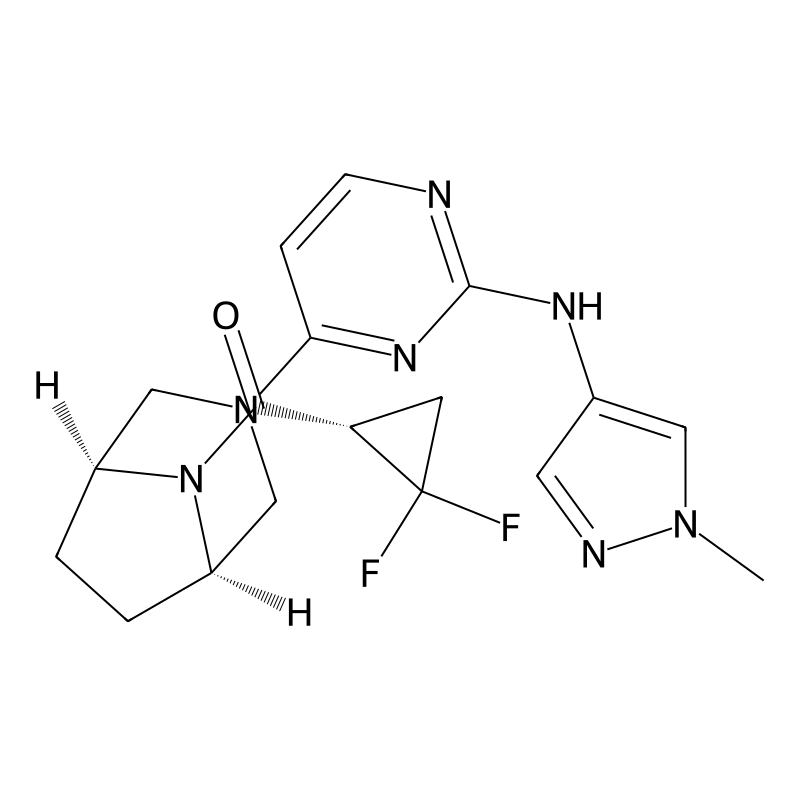

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Brepocitinib TYK2 JAK1 inhibition mechanism of action

Molecular Pharmacology and Targeted Pathways

Brepocitinib acts on the intracellular JAK-STAT signaling pathway, which is crucial for the transmission of signals from over 50 cytokines, interferons, and growth factors [1]. The therapeutic effect comes from its precise targeting of specific kinases within this pathway.

- Key Targeted Cytokines: By inhibiting TYK2 and JAK1, this compound blocks signaling downstream of several cytokines central to autoimmune pathogenesis [2]. These include:

- Type I Interferons (IFN-α, IFN-β): Strongly implicated in diseases like dermatomyositis and systemic lupus erythematosus (SLE) [2].

- Interleukin-12 (IL-12) and Interleukin-23 (IL-23): Drivers of the pathological Th17 cell response in diseases like psoriasis and psoriatic arthritis [3] [1] [4].

- Cytokines using the common gamma chain (γc), such as IL-2, IL-7, and IL-15, which signal via JAK1 and JAK3 [1].

The following diagram illustrates the signaling pathways inhibited by this compound and its therapeutic consequences.

A simplified overview of key JAK-STAT pathways inhibited by this compound. Dashed red lines indicate points of inhibition, primarily targeting TYK2 and JAK1-containing complexes.

Clinical Development and Efficacy Data

This compound is being developed for severe autoimmune diseases with high unmet need. Its clinical program is advanced, with registrational studies underway.

| Development Stage | Indication | Key Findings / Status |

|---|---|---|

| Phase 3 (Registrational) | Dermatomyositis (VALOR trial) | Trial initiated; based on rationale of blocking type I interferon pathway [2]. |

| Phase 2b (Registrational) | Systemic Lupus Erythematosus (SLE) | Top-line results expected in 2H 2023; targets interferon and other cytokines [2]. |

| Phase 2 (Completed) | Plaque Psoriasis, Psoriatic Arthritis, Hidradenitis Suppurativa, Ulcerative Colitis, Alopecia Areata | Statistically significant and clinically meaningful results in all 5 placebo-controlled studies [2]. |

In a 2024 network meta-analysis of treatments for moderate-to-severe alopecia areata, this compound 30 mg demonstrated high efficacy.

- SALT Score Reduction: Ranked highest for reducing the Severity of Alopecia Tool (SALT) score (SUCRA = 0.9831) [5].

- SALT50 Response: Ranked highest for the proportion of patients achieving a 50% improvement in SALT score (SUCRA = 0.9567) [5].

- SALT75 Response: Ranked third for the proportion of patients achieving a 75% improvement in SALT score (SUCRA = 0.8448) [5].

Experimental & Methodological Insights

The clinical evidence for this compound is supported by a body of preclinical and clinical experimental data.

- Biochemical Profiling: The selectivity and potency of this compound were likely established through standard biochemical assays, such as kinase binding or enzyme activity assays, against a panel of JAK kinases and other off-target kinases to confirm its dual TYK2/JAK1 profile [2].

- Cellular Signaling Assays: The drug's effect on cytokine signaling was validated in human whole-blood assays. These experiments measure the inhibition of phosphorylation of STAT proteins (e.g., pSTAT) in response to stimulation with specific cytokines like IL-12 or IFN-α [3].

- Clinical Trial Endpoints: Phase 2 and 3 trials for various indications use standardized, validated measures. Examples include:

- Safety Monitoring: Its safety database includes over 1,000 exposed subjects, with monitoring for adverse events typical of JAK inhibitors, such as infections [2].

Differentiation from Other JAK/TYK2 Inhibitors

This compound's dual inhibition strategy distinguishes it from other agents in its class.

- vs. Selective TYK2 Inhibitors: Drugs like deucravacitinib (approved for psoriasis) and the investigational zasocitinib are highly selective for TYK2's JH2 domain [6]. While this may offer a favorable safety profile, this compound's additional inhibition of JAK1 is hypothesized to provide broader and potentially more potent suppression of inflammation in complex diseases like dermatomyositis and SLE [2].

- vs. First-Generation JAK Inhibitors: Broader JAK inhibitors (e.g., tofacitinib, upadacitinib) inhibit JAK1 and JAK3, or JAK1 alone. A key differentiator is that this compound spares JAK2. Inhibition of JAK2 is linked to hematological side effects like anemia and thrombocytopenia, so sparing it may improve its safety profile [3] [1]. Notably, research shows that unlike JAK1-3 inhibitors, TYK2 inhibition spares and may even enhance regulatory T cell (Treg) function, which is crucial for long-term immune tolerance [3] [7].

References

- 1. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases [pmc.ncbi.nlm.nih.gov]

- 2. Roivant and Pfizer Unveil Priovant Therapeutics ... [pfizer.com]

- 3. TYK2 inhibition enhances Treg differentiation and function ... [pmc.ncbi.nlm.nih.gov]

- 4. Signaling pathways and targeted therapies for psoriasis [nature.com]

- 5. a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inside Zasocitinib: a new model for TYK2 inhibition in ... [drugtargetreview.com]

- 7. TYK2 inhibition enhances Treg differentiation and function ... [sciencedirect.com]

Brepocitinib tyrosine kinase 2 JAK1 inhibitor preclinical data

Molecular Mechanism and Target Profile

Brepocitinib is a small-molecule inhibitor that selectively targets TYK2 and JAK1 [1]. The JAK/STAT signaling pathway is a central communication node in cellular function, activated by more than 50 cytokines and growth factors, including interferons (IFN), interleukins (ILs), and colony-stimulating factors [2]. The pathway is evolutionarily conserved and comprises ligand-receptor complexes, JAKs, and STATs.

- JAK Family: The JAK family has four main members: JAK1, JAK2, JAK3, and TYK2. JAKs are non-receptor tyrosine kinases that are activated upon cytokine binding to their associated receptors. They subsequently phosphorylate and activate STAT (Signal Transducer and Activator of Transcription) proteins [2].

- STAT Family: The STAT family has seven members (STAT1-4, STAT5a, STAT5b, and STAT6). Once phosphorylated by JAKs, STATs dimerize, translocate to the nucleus, and regulate the transcription of specific genes involved in processes like hematopoiesis, immune fitness, and inflammation [2].

- This compound's Selective Inhibition: By inhibiting TYK2 and JAK1, this compound targets key cytokine pathways implicated in inflammatory diseases. This includes signaling downstream of the IL-23 receptor (affecting Th17 and Th22 cell differentiation) and receptors for cytokines like IL-4 and IL-13, which are crucial in atopic dermatitis pathogenesis [1]. JAK3 is primarily expressed in the bone marrow and lymphatic system, while JAK1, JAK2, and TYK2 are more widely expressed [2].

The diagram below illustrates the JAK/STAT signaling pathway and the points of inhibition by this compound.

This compound inhibits JAK1 and TYK2 kinase activity, blocking downstream JAK/STAT signaling.

Human Disposition and Metabolism

A mass balance and metabolism study in six healthy male participants provided detailed pharmacokinetic and metabolic profile data after a single oral 60 mg dose of 14C-brepocitinib using accelerator mass spectrometry [3].

| Parameter | Value (Mean ± SD) | Details |

|---|---|---|

| Mass Balance Recovery | 96.7% ± 6.3% | Total recovery of the administered radioactive dose. |

| Urinary Recovery | 88.0% ± 8.0% | Majority of the dose eliminated via urine. |

| Fecal Recovery | 8.7% ± 2.1% | Minor portion of the dose eliminated via feces. |

| Time to Max Plasma Concentration (T~max~) | 0.5 hours | Rapid absorption of this compound. |

| Major Circulating Metabolite | M1 (37.1% of circulating radioactivity) | Formed by hydroxylation at the C5′ position of the pyrazole ring. |

| Parent Drug in Plasma | This compound (47.8% of circulating radioactivity) | |

| Fraction Metabolized by CYP3A4/5 | 0.77 (fm) | Primary metabolic pathway. |

| Fraction Metabolized by CYP1A2 | 0.14 (fm) | Secondary metabolic pathway. |

| Unstable Metabolite | M1 | Highly unstable in human plasma and phosphate buffer, leading to formation of aminopyrimidine cleavage product M2. |

Experimental Protocol: Mass Balance and Metabolism Study [3]

- Objective: To characterize the disposition, metabolism, and elimination routes of this compound in humans.

- Study Design: Six healthy male participants received a single oral 60 mg dose of 14C-brepocitinib (approximately 300 nCi).

- Data Collection: Total recovery of radioactivity was measured in urine and feces collected over 14 days. Plasma concentrations of total radioactivity, this compound, and its metabolites were determined using accelerator mass spectrometry (AMS) and liquid chromatography–mass spectrometry (LC-MS).

- Metabolite Identification: Metabolites were identified and profiled from plasma, urine, and fecal samples.

- Enzyme Phenotyping: The specific cytochrome P450 (P450) enzymes involved in this compound's metabolism were identified using reaction phenotyping studies in human liver microsomes (HLM).

Efficacy in Atopic Dermatitis

A Phase IIb clinical trial demonstrated the efficacy and safety of a topical cream formulation of this compound for mild-to-moderate Atopic Dermatitis (AD) [1].

| Treatment Group | Percentage Change from Baseline in EASI at Week 6 (Least Squares Mean, 90% CI) | Statistical Significance vs. Vehicle | | :--- | :--- | :--- | | Vehicle QD | -44.4 (-57.3 to -31.6) | (Reference) | | This compound 1% QD | -70.1 (-82.1 to -58.0) | P < 0.05 | | Vehicle BID | -47.6 (-57.5 to -37.7) | (Reference) | | This compound 1% BID | -75.0 (-83.8 to -66.2) | P < 0.05 |

Experimental Protocol: Phase IIb Dose-Ranging Study in AD [1]

- Objective: To assess the efficacy, safety, and pharmacokinetics of topical this compound cream in participants with mild-to-moderate AD.

- Study Design: Phase IIb, multicenter, randomized, double-blind, vehicle-controlled, parallel-group study. 292 participants were randomized across 65 sites.

- Participant Criteria: Adults and male adolescents (aged 12-75) with a clinical diagnosis of AD for ≥3 months, an Investigator’s Global Assessment (IGA) score of 2 (mild) or 3 (moderate), and 2-20% body surface area (BSA) involvement.

- Interventions: Participants were randomized to one of eight treatment arms for 6 weeks: this compound cream (0.1%, 0.3%, 1.0%, or 3.0%) or its vehicle, applied either once daily (QD) or twice daily (BID).

- Primary Endpoint: Percentage change from baseline in the Eczema Area and Severity Index (EASI) total score at Week 6.

- Safety: Monitored through adverse events (AEs).

Clinical Positioning and Future Outlook

This compound is being investigated in both oral and topical formulations. The oral form is in development for several autoimmune disorders, while the topical form has shown promise in mild-to-moderate Atopic Dermatitis [1] [3] [4].

- Potential in Other Autoimmune Disorders: Among rheumatologists, oral this compound is highly favored for its potential convenience and broad anti-inflammatory reach in treating idiopathic inflammatory myopathies (IIM), such as dermatomyositis and polymyositis [4].

- Safety Profile: In the Phase IIb AD trial, topical this compound was well-tolerated. There was no dose-dependent trend in adverse event frequency, and no serious AEs or deaths were reported [1].

Conclusion

This compound is a promising dual TYK2/JAK1 inhibitor. Preclinical and early clinical data characterize it as a potent, rapidly absorbed drug with metabolism primarily mediated by CYP3A4/5. Early-phase trials demonstrate clinically significant efficacy in atopic dermatitis with a favorable initial safety profile. Its development in both topical and oral formulations highlights its potential across multiple autoimmune disease areas.

References

- 1. Efficacy and safety of topical this compound for the treatment ... [pmc.ncbi.nlm.nih.gov]

- 2. The JAK/STAT signaling pathway: from bench to clinic [nature.com]

- 3. The Metabolism and Disposition of this compound in Humans ... [sciencedirect.com]

- 4. Rheumatologists Eagerly Anticipate Pipeline ... [spherixglobalinsights.com]

Brepocitinib signaling pathway IL-12 IL-23 inhibition

Mechanism of Action and Scientific Rationale

Brepocitinib functions as an orthosteric inhibitor, competing with ATP for binding to the active, catalytic site on the TYK2 and JAK1 kinases [1]. This action prevents the phosphorylation and activation of the STAT proteins (Signal Transducer and Activator of Transcription), which are crucial for the expression of inflammatory genes.

- Targeted Cytokines and Pathways: By inhibiting TYK2 and JAK1, this compound selectively reduces signaling from cytokines that depend on these kinases, including:

- IL-12 and IL-23: Both signal through receptor complexes involving TYK2 and JAK2, leading to the phosphorylation of STAT4 and STAT3, respectively [1] [2]. These pathways promote the differentiation and maintenance of pathogenic T-helper (Th) 1 and Th17 cells, which produce pro-inflammatory mediators like IL-17, IL-22, GM-CSF, and TNF-α [2].

- Type I Interferons (IFN-α/β): Signal through a receptor complex utilizing TYK2 and JAK1, activating STAT1 and STAT2 [3] [4]. The type I interferon pathway is critically implicated in the pathogenesis of dermatomyositis.

- Interferon-gamma (IFN-γ): Signals via JAK1 and JAK2 [3]. This compound's inhibition of JAK1 therefore also contributes to reducing IFN-γ signaling.

Preclinical Experimental Evidence

The rationale for this compound's use in dermatomyositis is supported by in vitro studies demonstrating its protective effects at the cellular level.

Figure 2: Preclinical experimental workflow for evaluating this compound's protective effects on myotubes and endothelial cells.

The experimental methodology, as outlined in an abstract from the American College of Rheumatology, involved two main in vitro models [4]:

- Human Skeletal Muscle Myotube Assay: Differentiated human myotubes were pre-treated with this compound at two concentrations (130 nM, reflecting the average free plasma concentration in humans taking a 30 mg dose, and 1 µM) before being exposed to IFN-I.

- Human Dermal Microvascular Endothelial Cell (HMEC-1) Assay: Vascular networks formed by HMEC-1 cells were pre-treated with the same concentrations of this compound before IFN-I exposure.

The key quantitative results from these experiments are summarized in the table below.

| Experimental Model | Induced Damage by IFN-I | Prevention with this compound (130 nM) | Prevention with this compound (1 µM) |

|---|---|---|---|

| Myotubes (Myosin surface area) | Reduced by ~40% (p < 0.0001) | Restored to ~96% of control (p < 0.001 vs. IFN-I) | Restored to 100% of control (p < 0.0001 vs. IFN-I) |

| Endothelial Cells (Network parameters: nodes, segment length, mesh area) | Reduced by 47-50% (p < 0.001) | Restored to 89-111% of control (p < 0.001 for all vs. IFN-I) | Restored to 89-111% of control (p < 0.001 for all vs. IFN-I) |

Table 1: Summary of preclinical results showing this compound's protection against IFN-I-induced damage. Data sourced from [4].

Clinical Trial Data and Pharmacokinetics

The strong preclinical rationale has been translated into clinical development, with a Phase 3 trial demonstrating significant efficacy.

Clinical Efficacy in Dermatomyositis

The Phase 3 VALOR study (NCT05437263) in dermatomyositis patients demonstrated robust performance for this compound [5]:

| Efficacy Measure | This compound 30 mg | Placebo | p-value |

|---|---|---|---|

| Primary Endpoint | |||

| Mean Total Improvement Score (TIS) at Week 52 | 46.5 | 31.2 | 0.0006 |

| Secondary Endpoints | |||

| Patients with moderate response (TIS ≥40) | > 67% | Not Reported | - |

| Patients with major response (TIS ≥60) | ~ 50% | Not Reported | - |

| Cutaneous clinical remission (in patients with mod.-severe skin disease) | 44% | 21% | - |

| Steroid-Sparing Effect | |||

| Patients achieving steroid dose ≤2.5 mg/day | 62% | 34% | - |

| Patients discontinuing steroids altogether | 42% | 23% | - |

| Onset of Action | Separation from placebo observed from Week 4 | - |

Table 2: Key efficacy outcomes from the Phase 3 VALOR study [5].

Human Metabolism and Disposition

Understanding the drug's pharmacokinetic profile is critical for its application. A mass balance study in healthy volunteers revealed key characteristics [6]:

| Parameter | Finding |

|---|---|

| Absorption | Rapid (Tmax of total radioactivity and this compound: ~0.5 hours) |

| Elimination | Primarily renal |

| Mass Balance Recovery | 96.7% ± 6.3% of the dose |

| - Recovered in Urine | 88.0% ± 8.0% |

| - Recovered in Feces | 8.7% ± 2.1% |

| Primary Circulating Metabolite | M1 (formed by hydroxylation at the C5' position of the pyrazole ring); constituted 37.1% of circulating radioactivity |

| Primary Metabolic Enzymes | CYP3A4/5 (77%), CYP1A2 (14%) |

| Note on Metabolite M1 | Highly unstable in human plasma, undergoing chemical oxidation to form a cleavage product (M2). |

Table 3: Key pharmacokinetic and metabolic properties of this compound from a human mass balance study [6].

Conclusion and Future Directions

This compound represents a promising, targeted therapeutic approach based on a well-defined mechanism of TYK2/JAK1 inhibition. The robust preclinical data demonstrating protection against key pathological insults in dermatomyositis, combined with strong positive results from a landmark Phase 3 clinical trial, position it as a potential future standard of care for this condition [3] [5] [4].

Its development underscores the importance of targeting specific intracellular signaling hubs in complex autoimmune diseases. Beyond dermatomyositis, this compound is also being investigated for other immune-mediated conditions, including non-infectious uveitis and cutaneous sarcoidosis, which may share overlapping pathogenic cytokine pathways [5].

References

- 1. Targeted therapy for psoriasis: A focus on tyrosine kinase ... [psoriasis-hub.com]

- 2. Decoding IL-23 Signaling Cascade for New Therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a potent and selective TYK2/JAK1 inhibitor [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Prevents Type-I Interferon Induced Damage in ... [acrabstracts.org]

- 5. This compound Achieves First-Ever Positive Phase 3 Results in ... [trial.medpath.com]

- 6. The Metabolism and Disposition of this compound in Humans ... [sciencedirect.com]

Mechanism of Action: From Kinase Inhibition to STAT Blockade

Brepocitinib is classified as a type I, ATP-competitive inhibitor [1]. It binds to the active catalytic (JH1) domain of TYK2 and JAK1, competing with ATP and preventing the kinase activity required for signal transduction [2] [1]. This action directly impacts the JAK-STAT pathway, a major signaling node for over 50 cytokines [3].

The following diagram illustrates the specific signaling pathway and how this compound intervenes.

This compound inhibits JAK1/TYK2, blocking cytokine signal transduction and STAT phosphorylation.

Key Experimental Evidence & Protocols

Preclinical studies provide direct evidence of this compound's ability to inhibit STAT phosphorylation. A study on human epidermal keratinocytes (HEKa) is particularly illustrative [4].

Experimental Workflow

The methodology from this key experiment can be summarized as follows:

Experimental workflow for evaluating this compound's effects on STAT phosphorylation and related pathways.

Quantitative Findings

The experimental results demonstrate this compound's significant inhibitory effects:

| Experimental Readout | Key Findings with this compound |

|---|---|

| STAT Phosphorylation | Significantly reduced phosphorylation of STAT1 and STAT3. Phosphorylated STAT3 levels dropped to 0.20–0.35 of the stimulated control in a concentration-dependent manner [4]. |

| Gene Expression | Concentration-dependent reduction in pro-inflammatory gene expression (IL-6, IL-12, CXCL10/IP-10, CCL2/MCP-1, ICAM-1). IL-6 expression was reduced to 0.31–0.69 of control levels [4]. |

| Keratinocyte Apoptosis | Significantly reduced IFN-induced apoptosis, decreasing the percentage of necrotic/late apoptotic cells by 28% to 61% [4]. |

Biological & Therapeutic Significance

The dual TYK2/JAK1 inhibition by this compound is designed to match the complex cytokine drivers of certain autoimmune diseases [2]. This approach offers a broader mechanism than single-cytokine targeting biologics, potentially benefiting patients with heterogeneous disease pathology [5] [2].

- Targeting Multiple Cytokines Simultaneously: Diseases like dermatomyositis and psoriasis are driven by a cocktail of cytokines (e.g., Type I IFN, IL-6, IL-12, IL-23). This compound's action at the kinase level can suppress all these signals with one agent [2] [4].

- Potential for Improved Safety: By sparing JAK2, this compound may avoid hematological side effects like anemia and thrombocytopenia, which are a concern with less selective JAK inhibitors [5] [2].

References

- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors [pmc.ncbi.nlm.nih.gov]

- 2. Roivant's this compound: Dual TYK2–JAK1 Drug in Phase 3 [consainsights.com]

- 3. The JAK/STAT signaling pathway: from bench to clinic [nature.com]

- 4. This compound, a Selective TYK2/JAK1 Inhibitor Under ... [acrabstracts.org]

- 5. Basic Mechanisms of JAK Inhibition - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

Brepocitinib inflammatory cytokine reduction in keratinocytes

Drug Profile and Mechanism of Action

The table below summarizes the core characteristics of brepocitinib.

| Feature | Description |

|---|---|

| Drug Name | This compound |

| Classification | Selective TYK2/JAK1 inhibitor [1] |

| Mechanism of Action | Inhibits receptor-associated tyrosine kinases TYK2 and JAK1, blocking the intracellular JAK-STAT signaling pathway [1] [2]. |

| Primary Molecular Targets | TYK2 and JAK1 kinase domains [1]. |

| Administration | Once-daily oral tablet [1]. |

| Current Development Stage | Phase 3 clinical trial for active dermatomyositis (NCT05437263; VALOR Study) [1]. |

Experimental Data on Cytokine Reduction

A key preclinical study investigated this compound's effects on interferon (IFN)-stimulated normal human epidermal keratinocytes (HEKa) [1]. The following table summarizes the quantitative results from this experiment.

| Experimental Readout | Stimulation Condition | This compound Treatment | Result (vs. Stimulated Control) |

|---|---|---|---|

| STAT3 Phosphorylation | Various cytokines | 130 nM & 1 µM | Concentration-dependent reduction; ratios between 0.20 and 0.35 [1]. |

| STAT1 Phosphorylation | Type I IFN or IFN-γ | 130 nM | Significant reduction [1]. |

| IL-6 Gene Expression | Various cytokines | 130 nM & 1 µM | Concentration-dependent reduction; levels between 0.31 and 0.69 of control [1]. |

| Gene Expression of IL-12, CXCL10 (IP-10), CCL2 (MCP-1), ICAM-1 | Various cytokines | 130 nM & 1 µM | Significant, concentration-dependent reductions [1]. |

| Keratinocyte Apoptosis | Type I IFN, IFN-γ, or both | 130 nM & 1 µM | Significant reduction; 28% to 61% decrease in necrotic/late apoptotic cells [1]. |

Detailed Experimental Protocol

The in vitro study on human epidermal keratinocytes (HEKa) was conducted as follows [1]:

- Cell Culture: Primary normal human epidermal keratinocytes (HEKa) were used.

- Pre-treatment: Cells were pretreated with this compound at two concentrations:

- 130 nM: This concentration represents the approximate unbound average plasma concentration (Cavg) achieved in humans with a once-daily 30 mg oral dose.

- 1 μM: A higher concentration used to assess concentration-dependent effects.

- The pre-treatment duration was 2 hours.

- Stimulation: After pre-treatment, cells were stimulated for 24 hours with:

- 1 ng/mL Type I Interferon (IFN)

- 10 ng/mL Interferon-gamma (IFN-γ)

- A combination of both.

- Downstream Analysis: After the stimulation period, the following analyses were performed:

- JAK-STAT Signaling: Assessed via western blotting for phosphorylated STAT1 and STAT3 proteins.

- Gene Expression: Evaluated using quantitative PCR (qPCR) for transcripts of DM-relevant genes (IL-6, IL-12, CXCL10, CCL2, ICAM-1).

- Apoptosis: Quantified via flow cytometry using annexin V staining.

This workflow is summarized in the diagram below.

Mechanism and Signaling Pathway

This compound acts by inhibiting the JAK-STAT pathway, crucial for inflammation [2]. The diagram below illustrates how this compound interferes with this signaling cascade in keratinocytes.

Clinical Context and Relevance

The preclinical data provides a strong mechanistic rationale for this compound's use in dermatomyositis, where skin involvement is a major concern [1]. The 130 nM concentration, which showed significant effects in the in vitro models, corresponds directly to the exposure achieved by the 30 mg dose being evaluated in the ongoing Phase 3 VALOR clinical trial [1]. By targeting key inflammatory pathways at the keratinocyte level, this compound represents a promising targeted therapeutic strategy.

References

Brepocitinib Type I interferon pathway inhibition

Quantitative Potency and Target Engagement

The pharmacologic profile of brepocitinib is characterized by strong enzyme inhibition and effective suppression of cytokine signaling in cellular models.

| Parameter | JAK1 | TYK2 | JAK2 | JAK3 |

|---|---|---|---|---|

| Enzyme IC₅₀ | 23 nM [1] | 17 nM [1] | >3-fold higher than for JAK1/TYK2 [1] | >3-fold higher than for JAK1/TYK2 [1] |

| Cellular IC₅₀ (Whole Blood) | IFNγ: 17 nM [1] | IFNα: 22 nM IL-12: 36 nM [1] | | |

Based on pharmacokinetic data, a once-daily 30 mg dose of this compound is expected to achieve robust target engagement in patients, estimated to inhibit key cytokine pathways by 85-95% [1].

Mechanism of Action: Inhibiting the Interferon Pathway

This compound's therapeutic rationale in dermatomyositis stems from its precise targeting of the dysregulated interferon pathway. The following diagram illustrates this core mechanism and the drug's action.

The diagram above shows how this compound blocks key cytokine pathways in dermatomyositis. The Type I Interferon (IFN-α/β) pathway is a primary driver of the disease [1]. When IFN-α/β binds to its receptor on the cell surface, it activates a receptor-associated complex of JAK1 and TYK2. This leads to the phosphorylation of STAT proteins, which move to the nucleus and turn on pro-inflammatory genes [1]. By directly inhibiting TYK2 and JAK1, this compound disrupts this signaling cascade at its origin, preventing the expression of interferon-stimulated genes and the subsequent inflammatory response.

Experimental Evidence & Clinical Validation

The rationale for this compound is supported by preclinical data and evidence of clinical efficacy from late-stage trials.

Detailed Experimental Protocols

The key experiments that defined this compound's profile are summarized below.

1. Recombinant Enzyme Inhibition Assays

- Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human JAK1, JAK2, JAK3, and TYK2 enzymes.

- Methodology: The assay measures the reduction in enzyme activity in the presence of varying concentrations of this compound. The data is used to generate a dose-response curve from which the IC₅₀ value is calculated. This determines intrinsic enzyme potency [1].

2. Cellular Potency & Selectivity Assays

- Objective: To confirm cellular activity and selectivity in a more physiologically relevant environment.

- Methodology: Uses human whole blood stimulated with specific cytokines [1]:

- IFNα (TYK2-dependent): Blood is stimulated with IFNα, and this compound's inhibition is measured by the reduction of phosphorylated STAT (pSTAT).

- IFNγ (JAK1/JAK2-dependent): Blood is stimulated with IFNγ, and inhibition of pSTAT is measured to assess JAK1 activity relative to JAK2.

- IL-12 (TYK2/JAK2-dependent): Stimulation with IL-12 and measurement of IFNγ production as a readout for inhibition.

3. Cross-Study Dose-Response Analysis

- Objective: To identify the clinically effective dose range.

- Methodology: An integrated analysis (Emax model) of data from five Phase 2 trials in various immune-mediated diseases (psoriatic arthritis, plaque psoriasis, ulcerative colitis, alopecia areata, hidradenitis suppurativa). The model correlates the average daily dose with the normalized clinical responder rate [1].

Key Clinical Findings

Recent Phase 3 trial results demonstrate the clinical impact of this mechanism.

| Trial Name & Phase | Key Efficacy Results | Key Safety Results |

|---|

| VALOR (Phase 3) [2] | • Mean TIS (Week 52): 46.5 for 30 mg vs. 31.2 for placebo (p=0.0006) • Major Response (TIS ≥60): Achieved in nearly 50% of patients • Steroid-Sparing: 62% reduced corticosteroid use to ≤2.5 mg/day | • No increase in adverse events of special interest (e.g., malignancy, cardiovascular events) compared to placebo |

Clinical Context and Competitive Positioning

This compound is positioned to address a significant unmet need in dermatomyositis. Its primary differentiator is its oral route of administration in a treatment landscape dominated by intravenous infusions (like Octagam 10%, the only FDA-approved therapy) [3]. By targeting a broader cytokine network (IFN-I, IL-12, IL-23) than selective JAK1 inhibitors, it has the potential to treat both the muscle and skin manifestations of the disease effectively [2] [3].

The future development of this compound extends beyond dermatomyositis. It is also being investigated in Phase 2 and 3 trials for non-infectious uveitis, demonstrating the broad applicability of its mechanism across autoimmune conditions [4].

References

- 1. for the Treatment of Dermatomyositis: Pharmacologic... This compound [acrabstracts.org]

- 2. in Dermatomyositis: A Breakthrough in Rare Autoimmune... This compound [ainvest.com]

- 3. Dermatomyositis | Competitive Intelligence [datamintelligence.com]

- 4. New Frontiers in Uveitis Management: Five Drugs to Watch [eophtha.com]

Brepocitinib non-receptor tyrosine-protein kinase TYK2 targeting

Clinical Trial Design & Key Findings

The primary evidence for brepocitinib's efficacy in dermatomyositis comes from the Phase 3 VALOR study. Understanding its design and outcomes is crucial for a technical assessment.

VALOR Trial Design

The VALOR study was a 52-week, global, double-blind, placebo-controlled trial, noted as the largest and longest of its kind in dermatomyositis [1] [2].

- Patients: 241 subjects enrolled across 90 sites [1] [3].

- Randomization: 1:1:1 to this compound 30 mg, this compound 15 mg, or placebo [1] [3].

- Primary Endpoint: Difference in mean Total Improvement Score (TIS) at Week 52. The TIS is a composite endpoint of six measures of dermatomyositis disease activity [1] [3].

- Key Feature: The study protocol included an embedded glucocorticoid taper, directly addressing a critical unmet need for steroid-sparing effects [4].

Key Efficacy Results from VALOR

This compound 30 mg demonstrated clinically meaningful and statistically significant improvements over placebo.

| Result Category | Findings for this compound 30 mg vs. Placebo |

|---|---|

| Primary Endpoint | Mean TIS at Week 52: 46.5 vs. 31.2 (p=0.0006) [1] |

| Secondary Endpoints | Statistically significant improvement on all nine key secondary endpoints, including skin disease (CDASI), muscle disease (MMT-8), and functional ability (HAQ-DI) [1] |

| Response Rates | >66% of patients had a moderate response (TIS≥40); nearly 50% had a major response (TIS≥60) [1] |

| Steroid-Sparing Effect | Of patients on background steroids, 42% discontinued steroids entirely vs. 23% for placebo. 62% achieved a dose of ≤2.5 mg/day vs. 34% for placebo [1] |

| Onset of Action | Statistically significant separation from placebo on TIS and CDASI as early as Week 4 [1] |

Safety Profile

In the VALOR study, the safety profile for this compound 30 mg was consistent with previous clinical trials [1]. Adverse events of special interest, including malignancy and cardiovascular and thromboembolic events, did not occur with greater frequency in the this compound 30 mg arm compared to the placebo arm [1] [5].

Scientific & Clinical Rationale

The scientific foundation for this compound is the central role of TYK2 and JAK1 in the cytokine signaling pathways that drive dermatomyositis pathology. The diagram below illustrates the targeted signaling mechanism.

This compound's dual inhibition of TYK2 and JAK1 suppresses a broader range of pathogenic cytokines implicated in dermatomyositis compared to selective inhibition of a single kinase, providing a strong rationale for its efficacy [1] [2].

Competitive Landscape and Future Directions

This compound's development is situated within the emerging class of TYK2 inhibitors.

- Market Context: The TYK2 inhibitor market is expected to grow significantly, driven by robust pipeline activity and expansion into indications like dermatomyositis [6]. This compound is a key asset in this landscape.

- Differentiation: As a dual TYK2/JAK1 inhibitor, this compound's mechanism is distinct from the first-approved, purely selective TYK2 inhibitor (deucravacitinib for psoriasis) [6]. This may offer a differentiated efficacy and safety profile.

- Development Strategy: Priovant is pursuing a strategy of targeting serious autoimmune diseases with high unmet need, such as dermatomyositis and non-infectious uveitis, where the broad cytokine suppression of its dual mechanism may be particularly advantageous [1] [4].

References

- 1. Roivant and Priovant Announce Positive Phase 3 VALOR ... [investor.roivant.com]

- 2. This compound, a potent and selective TYK2/JAK1 inhibitor [pubmed.ncbi.nlm.nih.gov]

- 3. Enrollment Complete in Phase 3 Study of this compound in DM [thedermdigest.com]

- 4. This compound Poised to Fill Dermatomyositis Treatment Gap [clinicaltrialvanguard.com]

- 5. Roivant pill succeeds in rare inflammatory disease trial [biopharmadive.com]

- 6. TYK2 Inhibitors Market to Drive Enormous Growth by 2034 ... [prnewswire.com]

Brepocitinib unbound drug concentration interstitial fluid measurement

Quantitative Data on Dermal Concentrations

The table below summarizes data from an in vivo pig model study after 7 days of topical application. Concentrations are geometric means. dISFtot and dISFu are average concentrations from 0-8 hours on day 7, while biopsy data is from a single time point (8 hours) [1].

| Drug (Formulation) | dISFtot (nM) | dISFu (nM) | Fraction Unbound (Fu) | Upper Dermis Biopsy (μM) | Lower Dermis Biopsy (μM) |

|---|---|---|---|---|---|

| Brepocitinib (3% cream) | 10 | 6.9 | 0.68 [1] | 12.8 | 1.3 |

| This compound (0.3% cream) | Information not available in search results | Information not available in search results | Information not available in search results | Information not available in search results | Information not available in search results |

| Tofacitinib (2% ointment) | 4.3 | 3.3 | 0.75 [1] | 2.9 | 0.2 |

| Ruxolitinib (1.5% cream) | 10 | 1.7 | 0.16 [1] | n.a. | n.a. |

| Crisaborole (2% ointment) | 99 | 4.2 | 0.04 [1] | 29.2 | 2.5 |

| Diclofenac (2% gel) | 301 | 3.0 | 0.01 [1] | 74.8 | 2.5 |

Key Insight: The data shows that dOFM effectively distinguishes dermal exposure between different drugs, dose frequencies (BID vs QD), and dose strengths (3% vs 0.3% this compound), with good reproducibility between studies [1] [2]. Biopsy measurements showed much higher and more variable concentrations, likely due to contributions from drug bound to tissue or associated with skin appendages, making them a less reliable measure of the pharmacologically active, unbound drug concentration [1].

Detailed Experimental Protocol: dOFM in a Pig Model

This protocol is adapted from the comparative pharmacokinetic study [1] [2].

- Animal Model: Young domestic male castrated Landrace pigs (n=6 per study). Pig skin is considered highly similar to human skin in anatomy and permeability [1] [2].

- Formulations & Dosing: Topical formulations were applied to demarcated areas on the pig's back twice daily (BID) for 7 days. This compound was also applied once daily (QD) in one study to compare frequency. Formulations included creams, ointments, gels, and solutions [1].

- Sample Collection (Day 7): On the final day, PK was investigated over 8 hours in anesthetized pigs [1] [2].

- dOFM Sampling: dOFM probes were inserted into the dermis to perfuse the tissue and collect dermal interstitial fluid (dISF) continuously. This method directly provides the total drug concentration in dISF (

dISFtot) [1]. - Unbound Fraction: The fraction of unbound drug (

Fu) was determined from the dOFM samples using rapid equilibrium dialysis (RED). The unbound concentration (dISFu) is calculated asdISFtot × Fu[1]. - Biopsy Sampling: For comparison, punch biopsies were taken at the end of the sampling period. The dermis was separated via heat separation, and total drug concentrations in the upper and lower dermis were measured [1].

- dOFM Sampling: dOFM probes were inserted into the dermis to perfuse the tissue and collect dermal interstitial fluid (dISF) continuously. This method directly provides the total drug concentration in dISF (

Experimental Workflow: dOFM vs. Biopsy

The diagram below visualizes the side-by-side comparison of the two sampling methods as conducted in the pig model study.

This workflow highlights the key methodological difference: dOFM directly measures the unbound, pharmacologically active drug concentration in interstitial fluid, while biopsy measures total drug in a tissue homogenate [1].

Key Scientific Rationale

The drive to measure unbound drug concentrations in interstitial fluid is grounded in the free drug hypothesis, which states that only the unbound drug is available to engage with its pharmacological target [1]. For topical drugs targeting skin diseases, the interstitial fluid of the dermis is often the relevant bio-compartment. Therefore, dISFu is considered a more reliable predictor of clinical efficacy than total tissue concentrations from biopsies [1].

References

Brepocitinib linear mixed-effects regression LMER pharmacokinetic modeling

Application Note: LMER in Topical Brepocitinib Development

This document outlines a strategy employing a Linear Mixed-Effects Regression (LMER) model to inform the clinical development of topical this compound, a TYK2/JAK1 inhibitor, for atopic dermatitis (AD) and psoriasis (PsO) [1].

1. Background and Objective

The goal was to characterize the relationship between the amount of topical Brepitinib applied and its resultant systemic concentration (trough concentration, C_Trough). This model was pivotal for predicting systemic exposure in future trials involving larger treated Body Surface Areas (BSAs) and pediatric populations, thereby guiding dose-strength selection and ensuring a sufficient safety margin [1].

2. Data Sources and Methodology

- Data: Pharmacokinetic data from two Phase 2b clinical studies in patients with AD and PsO were utilized. The analysis included 256 patients [1].

- Modeling Approach: A Linear Mixed-Effects Regression (LMER) was developed. This model is particularly suited for handling clustered or grouped data, such as repeated measurements from the same patient or data from different clinical trial sites [2]. The model quantified the influence of fixed effects (e.g., patient disease type, dose strength, application frequency) and random effects (e.g., variation between individuals) on systemic drug exposure [1] [2].

3. Key Quantitative Findings

The LMER analysis identified several critical factors impacting systemic exposure, summarized in the table below.

Table 1: Impact of Factors on Systemic Exposure from Topical Application

| Factor | Impact on Systemic Concentration (C_Trough) |

Notes / Clinical Implication |

|---|---|---|

| Disease Type | 45% lower in PsO patients vs. AD patients | For the same applied dose, systemic exposure differs by condition [1]. |

| Dose Strength | Significant impact | Higher dose strengths lead to higher systemic concentrations [1]. |

| Application Frequency | Significant impact | Twice-daily (BID) application leads to higher exposure than once-daily (QD) [1]. |

| Patient Age (vs. Adult) | Expected to be comparable for the same % BSA treated | Model predicts similar systemic exposure in pediatric and adult populations when the same percentage of body surface area is treated [1]. |

Table 2: Predicted Safety Margins for 3% Cream Formulation

| Application Regimen | Treated Body Surface Area (BSA) | Safety Margin | Clinical Implication |

|---|---|---|---|

| Once Daily (QD) | < 50% (in AD patients) | Maintains at least a threefold margin to non-clinical safety findings and clinical hematologic markers [1]. | The proposed regimen is predicted to be safe for clinical evaluation. |

| Twice Daily (BID) | < 50% (in PsO patients) | Maintains at least a threefold margin to non-clinical safety findings and clinical hematologic markers [1]. | The proposed regimen is predicted to be safe for clinical evaluation. |

Detailed Experimental Protocols

Protocol 1: LMER for Topical this compound Pharmacokinetics

This protocol is adapted from the analysis of Phase 2b data [1].

- Objective: To characterize the relationship between topical this compound application and systemic trough concentrations (

C_Trough) and to predict exposures for higher treated BSAs. - Data Collection:

- Collect PK blood samples to measure plasma this compound concentrations, typically at trough (pre-dose).

- Record the dose strength, frequency of application, and the precise Body Surface Area (BSA) treated for each patient.

- Document patient-specific covariates (e.g., disease type - AD or PsO, age, weight).

- Model Development:

- Software: Use a statistical programming environment like R. The

lme4package is commonly used for fitting LMER models [2]. - Model Structure: Construct an LMER where

C_Troughis the dependent variable. Fixed effects include dose strength, application frequency, and disease type. Random effects are included to account for inter-individual variability. - Model Fitting: Fit the model to the data to estimate the coefficients for each fixed effect and the variance explained by the random effects.

- Software: Use a statistical programming environment like R. The

- Model Application:

- Use the fitted model to simulate systemic

C_Troughfor new scenarios (e.g., different BSAs, pediatric populations). - Compare the predicted exposures to established safety thresholds derived from non-clinical and clinical data to inform trial design.

- Use the fitted model to simulate systemic

Protocol 2: Population PK Modeling for Oral this compound

This protocol is based on the established population PK model for oral this compound [3] [4].

- Objective: To characterize the population pharmacokinetics of oral this compound and identify sources of variability in drug exposure.

- Data Collection: Utilize rich PK data from multiple Phase 1 and Phase 2 studies, including patients with various immuno-inflammatory diseases. Collect pre-dose and post-dose concentration-time data [3].

- Bioanalysis: Quantify this compound plasma concentrations using a validated method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with a lower limit of quantification of 0.2 ng/mL [4].

- Model Development:

- Software: Use non-linear mixed-effects modeling software (e.g., NONMEM).

- Structural Model: The PK of oral this compound is described by a two-compartment model with first-order absorption and a lag time [3].

- Statistical Model: Account for inter-individual variability on key parameters like apparent clearance (CL/F) and apparent volume of distribution (Vc/F). The model also incorporates a known, dose-dependent bioavailability [3].

- Covariate Analysis: Evaluate the effect of patient demographics (e.g., body weight, race, sex) and clinical conditions (e.g., disease state like ulcerative colitis) on PK parameters. The final model identified that Asian race and patient sex had statistically significant, but not clinically meaningful, effects on exposure [3].

Visualization of Workflows and Pathways

The following diagrams, created using Graphviz DOT language, illustrate the core concepts and workflows described in the application notes.

Diagram 1: LMER Modeling and Application Workflow

This diagram outlines the strategic process of building and applying the LMER model to inform clinical development [1].

Diagram 2: this compound Mechanism and PK Pathway

This diagram illustrates the mechanism of action of this compound and the pathway from administration to systemic exposure, integrating information from both topical and oral formulations [1] [3] [5].

References

- 1. Profile of Pharmacokinetic with Topical Administration in... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. What Are Linear Mixed Effects Models? A Beginner's Guide [coursera.org]

- 3. Population pharmacokinetic modeling of oral this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. Employing zero-inflated beta distribution in an exposure- ... [pmc.ncbi.nlm.nih.gov]

- 5. Multi-target drug discovery for rheumatoid arthritis [nature.com]

Application Notes: Topical Brepocitinib for Mild-to-Moderate Atopic Dermatitis

1. Introduction Atopic Dermatitis (AD) is a chronic, inflammatory, and pruritic skin disease affecting a significant portion of the population. The Janus kinase (JAK) signaling pathway is implicated in the pathogenesis of AD, making it a valuable therapeutic target [1]. Brepocitinib (PF-06700841) is a potent small-molecule inhibitor of tyrosine kinase 2 (TYK2) and JAK1. A topical formulation was developed to provide effective symptom reduction while minimizing systemic exposure, offering a potential novel treatment for mild-to-moderate AD [1] [2].

2. Trial Design and Methodology This section details the core design of the phase IIb trial (NCT03903822).

2.1. Study Overview

- Objective: To assess the efficacy, safety, and pharmacokinetics of topical this compound cream in participants with mild-to-moderate AD [1].

- Design: A phase IIb, multicenter, randomized, double-blind, vehicle-controlled, parallel-group, dose-ranging study [1].

- Duration: The study included a 6-week treatment period, preceded by a screening period and followed by a 4-week follow-up [1].

- Location: The trial was conducted across 65 sites in 10 countries [1].

2.2. Participant Criteria Key inclusion criteria were [1]:

- Males (12-75 years) and females (18-75 years) with a clinical diagnosis of AD for ≥ 3 months.

- Investigator’s Global Assessment (IGA) score of 2 (mild) or 3 (moderate) at screening and baseline.

- Body Surface Area (BSA) involvement of 2-20% (excluding groin, genitals, or scalp).

- Eczema Area and Severity Index (EASI) total score between 3 and 21.

- Peak Pruritus Numerical Rating Scale (PP-NRS) grade ≥ 2 at baseline.

2.3. Treatment Protocol A total of 292 participants were randomized equally into one of eight treatment arms to receive either once-daily (QD) or twice-daily (BID) applications for 6 weeks [1]. The target dose application rate was predefined as 2 mg of formulation per cm² of treated BSA [2].

Table 1: Treatment Arms and Dosing Regimens

| Treatment Arm | Dosing Frequency |

|---|---|

| Vehicle | Once Daily (QD) |

| This compound 0.1% (1 mg/g) | QD |

| This compound 0.3% (3 mg/g) | QD |

| This compound 1.0% (10 mg/g) | QD |

| This compound 3.0% (30 mg/g) | QD |

| Vehicle | Twice Daily (BID) |

| This compound 0.3% (3 mg/g) | BID |

| This compound 1.0% (10 mg/g) | BID |

2.4. Endpoints

- Primary Endpoint: Percentage change from baseline in the Eczema Area and Severity Index (EASI) total score at Week 6 [1].

- Key Secondary Endpoints included the proportion of participants achieving validated Investigator Global Assessment (vIGA) response, and percent change in Peak Pruritus Numerical Rating Scale (PP-NRS) [1].

- Safety Assessments: Adverse events (AEs) were monitored throughout the study. Trough plasma samples were collected at specified time points to determine systemic exposure [1] [2].

3. Efficacy and Safety Results

3.1. Efficacy Outcomes At Week 6, this compound 1% QD and 1% BID groups demonstrated statistically significant, greater percentage reductions in EASI total score compared to their respective vehicle groups [1].

Table 2: Primary Efficacy Endpoint at Week 6 (Least Squares Mean Percentage Change from Baseline in EASI)

| Treatment Group | Percentage Reduction (90% CI) |

|---|---|

| Vehicle QD | -44.4% (-57.3 to -31.6) |

| This compound 1% QD | -70.1% (-82.1 to -58.0) |

| Vehicle BID | -47.6% (-57.5 to -37.7) |

| This compound 1% BID | -75.0% (-83.8 to -66.2) |

3.2. Safety and Tolerability

- The frequency of adverse events (AEs) did not follow a dose-dependent trend [1].

- There were no serious adverse events (SAEs) or deaths reported in the study [1].

- A subsequent pharmacokinetic analysis indicated that when the 3% cream was applied to less than 50% of BSA, systemic exposure maintained at least a threefold margin to non-clinical safety findings, suggesting a wide safety margin for topical use [2].

4. Mechanism of Action and Pharmacokinetics

4.1. Signaling Pathway and Inhibition this compound acts as an orthosteric inhibitor, competing with ATP for binding to the active site of the TYK2 and JAK1 catalytic domains [3]. This action inhibits the signaling of multiple cytokines involved in AD pathogenesis, including TYK2-dependent interleukins (IL-12, IL-23) and those signaling through JAK1 (IL-4, IL-13, IL-22, IL-31, TSLP) [2] [3]. The following diagram illustrates this targeted pathway and inhibition logic.

4.2. Pharmacokinetic Profile A quantitative analysis of this and another trial established a linear relationship between the amount of active drug applied and the systemic trough concentration (CTrough) [2]. This model predicts that systemic exposure in pediatric patients would be comparable to adults when the same percentage of BSA is treated, informing safe dose-strength selection for future trials [2].

Experimental Protocol for Topical this compound Administration

This protocol outlines the detailed methodology for the treatment phase of the clinical trial.

1. Materials

- Topical this compound cream at specified concentrations (0.1%, 0.3%, 1.0%, 3.0%) and matching vehicle control.

- Calibrated weighing equipment for returned tubes to calculate cream usage.

2. Pre-Treatment Procedures

- Randomization & Blinding: Participants are randomized using interactive response technology. Investigators and participants are blinded to treatment assignment but not to dosing frequency [1].

- Dispensable Unit: Provide the participant with a dispensable unit of their assigned treatment.

- Training: Instruct the participant or caregiver on the proper application technique, including:

- Applying cream to all areas affected by AD, excluding the hair-bearing scalp.

- The target application rate is 2 mg of formulation per cm² of treated BSA [2].

3. Treatment Administration

- Dosing: Participants apply the assigned cream either once daily (QD) or twice daily (BID) as per their randomization group.

- Duration: The treatment period lasts for 6 weeks.

- Logistics: Participants or caregivers self-administer the treatment at home.

4. Data Collection and Monitoring

- Efficacy Assessments: Record EASI scores and other efficacy endpoints at baseline and Week 6 [1].

- Safety Monitoring: Actively monitor and record all adverse events throughout the 6-week treatment and 4-week follow-up period [1].

- Pharmacokinetic Sampling: Collect trough plasma samples pre-dose on Days 1, 8, 15, 22, 29, and 43 [2].

- Cream Usage: Weigh the returned treatment tubes at each visit to calculate the average amount of cream applied per dose [2].

Key Conclusions for Researchers

The phase IIb trial (NCT03903822) demonstrates that topical this compound at 1% strength, administered both QD and BID, is an effective and well-tolerated treatment for mild-to-moderate Atopic Dermatitis, showing significant improvement in the EASI score compared to vehicle control [1]. The safety profile is favorable, with no serious adverse events or deaths reported, and pharmacokinetic modeling supports a wide safety margin for systemic exposure [1] [2]. These promising results warrant further investigation in larger phase III trials with longer treatment durations to confirm long-term efficacy and safety.

References

Pharmacokinetic Profile and Rationale for CTrough Monitoring

Monitoring the trough concentration of brepocitinib is crucial in clinical development to balance efficacy and safety, especially for topical formulations where systemic exposure must be minimized.

- Role in Clinical Trials: In the phase 2b trials for atopic dermatitis (AD) and psoriasis (PsO), CTrough was the key pharmacokinetic (PK) parameter used to understand the relationship between the applied dose and systemic exposure [1] [2]. This relationship is vital for selecting safe dose strengths and limits for treated Body Surface Area (BSA), particularly for pediatric patients [2].

- Safety-Driven Development: The goal of topical this compound treatment is to achieve efficacy at the site of application while maintaining systemic concentrations below a safety threshold derived from non-clinical studies and clinical trials of oral this compound [1] [2]. The CTrough measurement directly informs this safety margin.

Experimental Protocol for CTrough Assessment

The following protocol is synthesized from the phase 2b clinical studies of topical this compound in AD and PsO.

Clinical Study Design

- Type of Studies: Two Phase 2b, randomized, double-blind, vehicle-controlled, parallel-group, dose-ranging studies [2].

- Patient Populations: Adults with mild or moderate Atopic Dermatitis (AD) or mild to moderate chronic Plaque Psoriasis (PsO) [2].

- Dosing Regimens: Topical this compound was administered as a cream at dose strengths of 0.1%, 0.3%, 1%, and 3%, either Once Daily (QD) or Twice Daily (BID) [2].

- Application Rate: The target dose application rate was predefined as 2 mg of formulation per cm² of treated BSA [2].

Sample Collection and Handling

- Sample Type: Trough plasma samples [2].

- Collection Schedule:

- Handling: Data records with missing CTrough or where the applied dose was zero were excluded from analysis. Observations below the limit of quantification (BLQ) were also excluded [2].

Bioanalytical Method

While the specific analytical technique is not detailed in the provided results, standard bioanalytical methods for quantifying small molecules in plasma, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are typically used for this purpose due to high sensitivity and specificity.

Quantitative Analysis: The Linear Mixed-Effects Regression Model

A Linear Mixed-Effects Regression (LMER) model was developed to characterize the relationship between the amount of drug applied topically and the resulting systemic CTrough [1] [2].

Model Equation:

The foundational model equation used was [2]:

C_Trough = Int + Slope * (BWT_i / 70)^-0.75 * AMT_Drug

Definition of Model Parameters:

| Parameter | Description | Value/Handling in Model |

|---|---|---|

| CTrough | Systemic trough plasma concentration (ng/mL) | Dependent variable |

| Int | Intercept | Fixed at 0 (no exposure without treatment) [2] |

| Slope | Population average slope (proportional to F/CL) | Estimated; includes inter-individual variability [2] |

| BWTi | Individual's baseline body weight (kg) | Covariate, allometrically scaled [2] |

| AMTDrug | Amount of active drug applied per dose (mg) | Calculated from cream amount and strength [2] |

Calculation of AMTDrug:

The amount of active drug applied was calculated as follows [2]:

AMT_Drug = Dose_Strength * AMT_Cream

where AMT_Cream is the average amount of cream applied per dose, calculated from the total amount used over a dispensing interval.

Key Findings and Model Applications

The application of the LMER model to data from 256 patients yielded critical insights for trial design [1] [2].

Table: Key Findings from the LMER Analysis

| Finding | Description | Implication for Trial Design |

|---|---|---|

| Disease-Specific Exposure | Systemic concentration in PsO patients was 45% lower than in AD patients at the same dose [1] [2]. | Supports different BSA treatment limits for AD vs. PsO populations. |

| Age Group Comparison | When applied to the same percentage of BSA, systemic exposure is predicted to be comparable between adults and children [1] [2]. | Facilitates pediatric trial design by bridging from adult data. |

| Safety Margin | Applying 3% cream to <50% BSA maintains a minimum threefold safety margin relative to non-clinical safety findings and clinical hematologic markers [1] [2]. | Informs safe dose-strength selection and maximum treatable BSA limits. |

🖧 Visualizing the Modeling and Trial Design Strategy

The following diagram illustrates the integrated strategy of using modeling and safety data to inform clinical trial design for topical this compound, summarizing the workflow described in the research [2].

Important Considerations for Protocol Implementation

- Adherence to Application Rate: The target application rate of 2 mg/cm² is a critical protocol parameter. Deviations can significantly alter systemic exposure and should be monitored via the amount of cream dispensed and returned [2].

- Disease State is a Key Covariate: The finding of lower systemic exposure in PsO compared to AD highlights that disease state must be accounted for in trial design and data interpretation, likely due to differences in skin barrier function [1] [2].

- Model for Extrapolation: The validated LMER model is a powerful tool for simulating scenarios not directly tested in clinical trials, such as higher treated BSAs or pediatric applications, thereby reducing the need for extensive and costly clinical testing [1] [2].

References

Brepocitinib body surface area BSA application rate calculation

Drug Profile and Mechanism of Action

Brepocitinib is a potent small-molecule inhibitor of tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1). This dual mechanism allows it to target key cytokine pathways implicated in inflammatory skin diseases.

- In Atopic Dermatitis (AD), it inhibits cytokines such as IL-12, IL-23, IL-4, IL-13, IL-22, IL-31, and TSLP, which signal through JAK1 [1] [2].

- In Plaque Psoriasis (PsO), it acts on the IL-23/IL-17 axis, a central pathway in the disease's pathology [1] [2].

A topical cream formulation has been developed to maximize local efficacy while minimizing systemic exposure. The following workflow outlines the overall strategy for informing its clinical trial design.

Quantitative Data and Exposure Relationships

Data from two Phase 2b clinical trials (NCT03903822 for AD and NCT02969018 for PsO) were analyzed to characterize the relationship between the amount of drug applied and systemic trough concentration (CTrough) [1] [2]. The following table summarizes the core quantitative findings.

Table 1: Key Pharmacokinetic and Exposure Relationships for Topical this compound

| Parameter | Value or Relationship | Context / Conditions |

|---|---|---|

| Target Application Rate (APR) | 2 mg formulation per cm² of treated BSA | Applied to diseased skin for both AD and PsO [1] [2] |

| Dose Strengths Tested | 0.1%, 0.3%, 1%, and 3% cream | In Phase 2b trials [1] [2] |

| Systemic Exposure (PsO vs. AD) | 45% lower in PsO patients | Predicted from the same applied dose [1] [2] [3] |

| Adult vs. Pediatric Exposure | Comparable systemic exposure | When applied to the same percentage of BSA [1] [2] |

| Proposed Safe Regimen (3% cream) | AD: Once Daily (QD) to < 50% BSA PsO: Twice Daily (BID) to < 50% BSA | Maintains ≥3-fold safety margin over systemic exposure of oral 30 mg QD [1] [2] [3] |

The relationship between the applied drug and systemic exposure is formally characterized by a Linear Mixed-Effects Regression (LMER) model.

Table 2: Core Variables in the LMER Model

| Variable | Symbol | Unit | Description |

|---|---|---|---|

| Systemic Trough Concentration | CTrough | ng/mL | Measured plasma concentration pre-dose [1] [2] |

| Amount of Active Drug | AMTDrug | mg | Calculated as: (Dose Strength) × (AMTCream) [1] [2] |

| Amount of Cream | AMTCream | mg | (Cream disposed - Cream returned) / (Number of actual doses) [1] [2] |

| Body Weight Effect | BWTi | kg | Included as a power function: (BWTi/70)-0.75 [1] [2] |

Protocol: BSA Calculation and Application Rate

Accurate BSA calculation is fundamental for dosing topical this compound. Discrepancies between different BSA formulas can be as high as 0.5 m² for a standard adult, which could significantly impact drug exposure and safety [4].

- Recommended BSA Formula: The Du Bois formula is widely used and validated across a wide range of patients, including adults and children [5] [6].

- Formula: BSA (m²) = 0.007184 × (Height in cm)0.725 × (Weight in kg)0.425 [5]

- Alternative Formulas: For specific populations, the Mosteller (√[Height (cm) × Weight (kg)] / 3600) or Haycock (0.024265 × Height0.3964 × Weight0.5378) formulas may be used, especially for children [5].

- Clinical Practice:

Protocol: LMER Model Development and Simulation

The following workflow details the specific steps for developing the pharmacokinetic model and simulating exposure scenarios.

1. Data Collection and Curation

- Pharmacokinetic Sampling: Collect trough plasma samples (pre-dose) at multiple time points throughout the clinical trial (e.g., Days 1, 8, 15, 29, etc.) [1] [2].

- Cream Application Logging: Precisely record the amount of cream dispensed and returned by the patient to calculate the average amount used per dose (AMTCream) over a dispensing interval [1] [2].

- Data Exclusion Criteria: Remove data records with missing CTrough, zero treated BSA, or observed concentrations below the limit of quantification (BLQ) from the analysis dataset [1] [2].

2. Model Development and Simulation

- Implement LMER Model: Using statistical software (e.g., R), fit the LMER model (Equation 1) to the curated dataset. The model establishes the relationship: CTrough = Slope ⋅ (BWTi/70)-0.75 ⋅ AMTDrug [1] [2].

- Run Simulations: Use the validated model to simulate steady-state CTrough for scenarios beyond the clinically tested range. This includes predicting exposures for:

Safety Thresholds and Dose Selection Strategy

Informing the final dose and BSA limits is a two-part process that integrates exposure predictions with established safety data.

Table 3: Safety and Dose Selection Strategy

| Step | Action | Description & Purpose |

|---|---|---|

| 1 | Establish Safety Thresholds | Leverage non-clinical toxicology data and hematologic markers (e.g., changes in platelet count) from oral this compound clinical trials to define a maximum acceptable systemic concentration [1] [2]. |

| 2 | Define Safe Margins | Compare simulated topical systemic exposures (CTrough) from various regimens against the safety thresholds. A regimen is considered safe if it maintains a predefined margin (e.g., at least a threefold margin below the threshold) [1] [2] [3]. |

This combined modeling and simulation approach supported the proposal that applying a 3% cream to up to 50% BSA is safe, with AD patients using it once daily and PsO patients twice daily [1] [2] [3].

Conclusion

The development of topical this compound exemplifies a modern, model-informed drug development approach. The application is guided by a standardized BSA-based calculation (2 mg/cm²) and a robust LMER model that predicts systemic exposure. Key insights include a 45% lower systemic exposure in PsO compared to AD and comparable exposure between adults and children when the same percentage of BSA is treated. The proposed regimen of a 3% cream applied to less than 50% BSA maintains a safety margin supported by integrated pharmacokinetic and safety analysis.

References

- 1. Pharmacokinetic Profile of this compound with Topical ... [link.springer.com]

- 2. Pharmacokinetic Profile of this compound with Topical ... [pmc.ncbi.nlm.nih.gov]

- 3. Strategy to Inform Clinical Trial Design in Adult and ... [pubmed.ncbi.nlm.nih.gov]

- 4. Body surface area formulae: an alarming ambiguity [nature.com]

- 5. Body Surface Area - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 6. Predictors of body surface area [sciencedirect.com]

Brepocitinib Systemic Exposure Prediction in Pediatric Populations: Application Notes and Experimental Protocols

Introduction and Drug Background

Brepocitinib (PF-06700841) represents a novel dual tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) inhibitor currently in development for multiple immuno-inflammatory diseases, including atopic dermatitis (AD) and psoriasis (PsO) [1]. The therapeutic strategy involves both oral and topical formulations, with the topical variant offering particular promise for pediatric populations due to potentially reduced systemic exposure compared to oral administration [2]. The dual inhibition mechanism simultaneously targets both TYK2 and JAK1 pathways, potentially providing superior efficacy in inflammatory skin conditions compared to agents inhibiting either target alone, particularly in diseases with strong type 1 interferon and gamma interferon pathophysiology [3].

Pediatric drug development presents unique challenges, particularly for topical formulations where systemic exposure must be carefully characterized to ensure safety [4]. Understanding the relationship between applied dose, percentage of treated body surface area (BSA), and resultant systemic concentrations is critical for dose optimization and establishing safe use parameters in children [2]. This is especially important for JAK inhibitors, which carry class-specific safety concerns including potential effects on hematological parameters and immune function [5]. The following application notes and protocols detail comprehensive strategies for predicting this compound systemic exposure in pediatric populations using quantitative modeling approaches, leveraging data from adult clinical trials with appropriate physiological scaling.

Pharmacokinetic Modeling Approach

Linear Mixed-Effects Regression (LMER) Model

The foundation of this compound systemic exposure prediction rests on a Linear Mixed-Effects Regression (LMER) model developed from phase 2b clinical trial data in adults with atopic dermatitis and psoriasis [1]. This model characterizes the relationship between topically applied drug and systemic trough concentrations (CTrough), serving as a critical tool for exposure prediction across different dosing scenarios and patient populations. The core model structure is represented by the following equation:

CTrough = Int + Slope · (BWTi/70)-0.75 · AMTDrug

Where CTrough represents the systemic trough concentration (ng/mL), Int is the intercept fixed at 0 (reflecting no systemic exposure without treatment), Slope describes the individual exposure relationship, BWTi is baseline body weight (kg), and AMTDrug is the amount of active drug applied (mg) [2]. The allometric scaling factor (BWTi/70)-0.75 accounts for expected clearance differences based on body weight, referenced to a standard 70 kg adult [4].

The model incorporates several key covariates that significantly impact this compound systemic exposure:

- Disease type: Patients with psoriasis demonstrated approximately 45% lower systemic exposure compared to atopic dermatitis patients at equivalent doses, likely reflecting disease-specific differences in skin barrier function and inflammation [1]

- Dose strength and frequency: Higher concentration formulations and increased application frequency predictably elevated systemic exposure, though with less than proportional increases [2]

- Application rate: The target application rate was standardized at 2 mg formulation per cm² of treated BSA across studies to ensure consistent dosing [4]

Table 1: LMER Model Parameters for Topical this compound Systemic Exposure Prediction

| Parameter | Symbol | Value | Unit | Explanation |

|---|---|---|---|---|

| Intercept | Int | 0 (fixed) | ng/mL | Assumes no systemic exposure without drug application |

| Allometric exponent | - | -0.75 (fixed) | - | Standard allometric scaling for clearance |

| Reference weight | - | 70 | kg | Standard adult reference weight |

| Target application rate | APR | 2 | mg/cm² | Applied formulation density per treated BSA |

| Disease modifier (PsO vs. AD) | - | -45% | % | Reduced systemic exposure in psoriasis vs. atopic dermatitis |

Safety Threshold Establishment

Safety thresholds for systemic this compound exposure were established through integration of non-clinical toxicology data and clinical hematological markers from oral this compound studies [1]. This approach leveraged the extensive safety database from oral administration to define systemic exposure limits that maintain adequate safety margins for topical use. The safety assessment incorporated:

- Non-clinical safety findings: Identified from toxicology studies in relevant animal models

- Clinical hematological markers: Changes in lymphocyte counts and other hematological parameters observed in oral this compound clinical trials

- Exposure margins: Comparison of predicted topical systemic exposure to established safety benchmarks from oral dosing [2]

The combined modeling and safety assessment approach enabled identification of dose strengths and treated BSA limits that maintain systemic exposures below levels associated with adverse effects, particularly important for pediatric populations with potentially different susceptibility to systemic effects [1].

Pediatric Extrapolation Strategy

Pediatric systemic exposure predictions were derived through allometric scaling of the adult LMER model, incorporating age-appropriate and weight-based adjustments [2]. This approach assumed that when topical this compound is applied to the same percentage of BSA, systemic exposures would be comparable between adults and children, accounting for body size differences through the allometric function [4]. The validity of this assumption stems from similar skin permeability characteristics and the dominance of BSA-based (rather than absolute) dosing in determining systemic exposure for topical medications.

Figure 1: Modeling Strategy for Pediatric Systemic Exposure Prediction of Topical this compound. The workflow integrates adult topical pharmacokinetic data with safety information from oral studies to predict pediatric exposure through allometric scaling.

Quantitative Systemic Exposure Predictions

Predicted Systemic Exposure by Disease and Age

Based on the LMER model simulations, systemic exposure to this compound following topical application varies significantly based on disease indication, dose strength, and application frequency [1]. The following table summarizes predicted steady-state trough concentrations (CTrough) across different clinical scenarios, providing critical reference values for trial design and safety assessment:

Table 2: Predicted Systemic Trough Concentrations of Topical this compound Across Patient Populations

| Population | Dose Strength | Application Frequency | Treated BSA | Predicted CTrough (ng/mL) | Safety Margin |

|---|---|---|---|---|---|

| Adult AD | 3% | Once Daily | 50% | Model-derived | ≥3-fold |

| Adult PsO | 3% | Twice Daily | 50% | 45% lower than AD | ≥3-fold |

| Pediatric AD | 3% | Once Daily | 50% | Comparable to adult (same % BSA) | ≥3-fold |

| Pediatric PsO | 3% | Twice Daily | 50% | 45% lower than pediatric AD | ≥3-fold |

| Adult AD | 3% | Once Daily | 22% (tested) | Actual data from trials | ~1.9-fold |

The disease-specific difference in systemic exposure, with psoriasis patients exhibiting approximately 45% lower concentrations compared to atopic dermatitis patients at equivalent dosing, likely reflects fundamental differences in skin barrier integrity and inflammatory milieu between these conditions [2]. The comparable exposure between adults and children when normalized to percentage BSA treated supports the pediatric extrapolation approach and provides confidence in using adult data to inform pediatric development [1].

Safety Margin Assessment

The safety margin represents the fold-difference between predicted systemic exposure after topical application and the exposure associated with adverse effects based on oral this compound data [2]. The established threefold safety margin provides adequate assurance of safety while allowing sufficient dosing flexibility for efficacy:

Table 3: Safety Margin Analysis for Topical this compound

| Parameter | Value | Basis |

|---|---|---|

| Target safety margin | ≥3-fold | Based on non-clinical toxicology and clinical hematological markers |

| Achieved margin (3% QD AD, ≤50% BSA) | ≥3-fold | Maintained across indicated dosing range |

| Achieved margin (3% BID PsO, ≤50% BSA) | ≥3-fold | Maintained across indicated dosing range |

| Maximum tested BSA (AD trials) | 22% | Associated with ~1.9-fold margin at highest dose strength |

| Critical safety endpoints | Clinical hematological markers | Lymphocyte counts and other parameters from oral studies |

The safety assessment strategy exemplifies a model-informed drug development approach, integrating information across formulations (oral and topical), populations (adults and children), and data types (clinical and non-clinical) to maximize the information value while prioritizing patient safety [1].

Experimental Protocols

Protocol 1: LMER Model Development for Topical Formulations

Objective: To characterize the relationship between topically applied this compound and systemic trough concentrations using linear mixed-effects regression analysis.

Materials and Methods:

- Patient Population: Patients with mild-to-moderate atopic dermatitis (NCT03903822) or psoriasis (NCT02969018) from phase 2b studies [2]

- Formulations: Topical this compound at dose strengths of 0.1%, 0.3%, 1%, and 3% in vehicle-controlled cream

- Application Protocol: Applied once daily (QD) or twice daily (BID) at target application rate of 2 mg formulation per cm² of treated BSA [4]

- PK Sampling: Trough plasma samples collected pre-dose at multiple time points during treatment (Days 1, 8, 15, 22, 29, and 43 for AD; Days 1, 8, 15, 29, 43, 57, 71, and 85 for PsO)

- BSA Assessment: Accurate measurement of treated body surface area percentage for each patient

- Drug Accountability: Precise measurement of cream dispensed and returned to calculate actual amount applied [2]

Data Analysis:

- Model Structure: CTrough = Int + Slope · (BWTi/70)-0.75 · AMTDrug

- Fixed Effects: Intercept fixed at zero, with population slope estimation

- Random Effects: Inter-individual variability on slope parameter using log-normal distribution

- Covariate Testing: Disease type (AD vs. PsO), dose strength, application frequency, demographic factors

- Software Implementation: Analysis performed using appropriate statistical software (R, NONMEM, or Monolix) [6]

Quality Control:

- Exclusion of data records with missing CTrough or zero percentage treated BSA

- Removal of observations below the limit of quantification (BLQ)

- Verification of dose application consistency through formulation accountability [2]

Protocol 2: Pediatric Systemic Exposure Simulation

Objective: To predict this compound systemic exposure in pediatric patients through allometric scaling of adult topical pharmacokinetic data.

Materials and Methods:

- Base Model: Established LMER model from adult topical this compound studies [1]

- Pediatric Population Parameters: Weight distribution from reference pediatric populations, BSA calculations using standard equations (e.g., Mosteller formula)

- Simulation Scenarios: Various dose strengths (0.1%-3%), application frequencies (QD-BID), and treated BSA percentages (10%-50%)

- Safety Reference: Exposure thresholds from oral this compound non-clinical and clinical safety data [2]